2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol
Description
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol is a bisphenol derivative characterized by a central butane-2-yl group bridging two phenolic rings. Its structure features a hydroxyl group at the ortho position (2-position) of one aromatic ring and a para-hydroxyphenyl substituent (4-hydroxyphenyl) on the adjacent carbon of the bridging alkyl chain. This structural arrangement distinguishes it from common bisphenols like bisphenol A (BPA) and bisphenol B (BPB), which typically have hydroxyl groups at the para positions (4-positions) of both aromatic rings. The compound’s molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol .
Limited direct studies on this specific isomer are available in the literature. The ortho-hydroxyl substitution in 2-[2-(4-hydroxyphenyl)butan-2-yl]phenol may influence its physicochemical properties and biological interactions compared to para-substituted counterparts.
Properties
CAS No. |
112307-56-9 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-8-10-13(17)11-9-12)14-6-4-5-7-15(14)18/h4-11,17-18H,3H2,1-2H3 |
InChI Key |
FUMDIBTWGQREEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol can be achieved through several methods. One common approach involves the condensation reaction between phenol and 2-butanone in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol often involves large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with enzymes and receptors, modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Data Sources :
- log Kow (Octanol-Water Partition Coefficient): The para-hydroxyl BPB exhibits higher hydrophobicity (log Kow = 4.13) than BPA (log Kow = 3.32) due to the longer alkyl chain and dual para-hydroxyl groups. The ortho-hydroxyl isomer is expected to have a lower log Kow than BPB due to reduced symmetry and increased polarity .
- pKa : The para-hydroxyl groups in BPB and BPA have pKa values of ~10.10 and 9.60, respectively. Ortho-hydroxyl groups typically exhibit lower pKa (higher acidity) due to intramolecular hydrogen bonding or steric effects, though experimental data for this isomer are lacking .
Analytical Detection
Bisphenols are commonly analyzed via HPLC-FLD or LC-MS. For example, BPB was detected in human breast milk using dispersive solid-phase extraction (d-SPE) with a recovery rate of 85–95% . The ortho isomer’s distinct retention time and fluorescence properties would require method optimization for accurate quantification.
Key Research Findings
Structural-Activity Relationships: Para-hydroxyl groups in bisphenols enhance estrogenic activity by facilitating hydrogen bonding with ERs. Ortho substitution disrupts this interaction, as seen in 2-(4-hydroxybenzyl)phenol derivatives, which exhibit negligible ER binding .
Toxicity Profiles : BPB induces oxidative stress and apoptosis in aquatic organisms at concentrations ≥10 μM. The ortho isomer’s toxicity remains unstudied but may differ due to altered metabolic pathways .
Synthetic Applications: Ortho-hydroxyl bisphenols are intermediates in synthesizing platinum complexes for optoelectronic materials, leveraging their steric and electronic properties .
Data Table: Comparative Analysis of Bisphenols
| Property | 2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol | BPB | BPA | BPS |
|---|---|---|---|---|
| Molecular Weight | 242.31 | 242.31 | 228.29 | 250.27 |
| log Kow | Predicted: 3.5–4.0 | 4.13 | 3.32 | 1.65 |
| pKa | Predicted: 9.0–9.5 | 10.10 | 9.60 | 8.20 |
| Estrogenic Activity (EC₅₀) | Unknown | 0.1 μM | 1.0 μM | 10 μM |
| Environmental Half-life | Unknown | 150 days | 30 days | 7 days |
Sources :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
